molecular formula C17H21NO3S B2780997 4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 292867-21-1

4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B2780997
CAS No.: 292867-21-1
M. Wt: 319.42
InChI Key: BKLDGHUZASRCPX-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H21NO3S and its molecular weight is 319.42. The purity is usually 95%.
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Scientific Research Applications

1. Role in Redox Chemistry

4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide derivatives have been explored in redox chemistry. A study by Chatterjee et al. (2022) examined a compound structurally similar to this compound, demonstrating its application in understanding redox non-innocent molecules and their biological activities (Chatterjee et al., 2022).

2. Synthesis and Crystallography

In the field of synthesis and crystallography, Balu and Gopalan (2013) synthesized a derivative of this compound, focusing on its crystal structure, which showed extensive π–π interactions and intermolecular hydrogen bonding. This study contributes to the understanding of molecular interactions in crystalline structures (Balu & Gopalan, 2013).

3. Chemical Transformations and Reactivity

The compound has also been investigated for its chemical reactivity. Guinchard et al. (2005) explored tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of compounds related to this compound, revealing their potential as building blocks in organic synthesis and their behavior as N-(Boc)-protected nitrones (Guinchard et al., 2005).

4. Molecular Electronics

Stuhr-Hansen et al. (2005) discussed the use of similar sulfonamide derivatives as building blocks for molecular wires in the field of molecular electronics. Their study highlights the utility of these compounds in creating efficient synthetic transformations for electronic applications (Stuhr-Hansen et al., 2005).

5. Biological Screening

Rehman et al. (2011) synthesized a series of N-substituted sulfonamides, closely related to this compound, and screened them for biological activities, demonstrating their potential in biochemistry and pharmacology (Rehman et al., 2011).

Mechanism of Action

The mechanism of action of “4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide” is not specified in the available sources .

Safety and Hazards

The safety and hazards associated with “4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide” are not specified in the available sources .

Future Directions

The future directions for the use or study of “4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide” are not specified in the available sources .

Properties

IUPAC Name

4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-17(2,3)13-5-11-16(12-6-13)22(19,20)18-14-7-9-15(21-4)10-8-14/h5-12,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLDGHUZASRCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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